molecular formula C6H5ClN4 B11913784 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Katalognummer: B11913784
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: RQFLWVLXXCFHTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1935580-38-3) is a high-purity chemical compound serving as a key synthetic intermediate in medicinal chemistry. With the molecular formula C 6 H 5 ClN 4 and a molecular weight of 168.58 g/mol, this halogenated pyrrolopyrimidine is a privileged scaffold for constructing novel bioactive molecules . Research Applications and Value This compound is a crucial building block for the discovery and development of antiproliferative agents . Research indicates that halogenated pyrrolo[3,2-d]pyrimidine analogues exhibit potent activity against a diverse range of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), pancreatic carcinoma (MIA Pa-Ca-2), and acute monocytic leukemia (MOLM-14) cells, with IC 50 values reaching the nanomolar range . The presence of the chlorine atom at the 7-position is a key structural feature known to enhance cellular activity and can alter the compound's mechanism of action, potentially inducing apoptosis . Its core structure is also investigated as a competitive inhibitor for various kinase targets, such as p21-activated kinase 4 (PAK4), which is overexpressed in numerous cancers . Usage and Handling Notes The reactive chloro and amine groups on the pyrrolopyrimidine core make this compound an ideal substrate for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C6H5ClN4

Molekulargewicht

168.58 g/mol

IUPAC-Name

7-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C6H5ClN4/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H,(H2,8,10,11)

InChI-Schlüssel

RQFLWVLXXCFHTN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC(=NC=C2N1)N)Cl

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 7 undergoes nucleophilic substitution under various conditions, enabling the synthesis of derivatives with modified biological activity.

Example Reactions

Reaction TypeReagents/ConditionsProductYieldSource
AminationEthyl 2-(4-aminophenyl)acetate, NaHCO₃4-Amino-substituted derivative75–85%
AlkylationMethyl iodide, NaH (MeCN, 0°C → RT)7-Methyl analog77%
Suzuki CouplingBoronic acids, Pd(dppf)Cl₂, K₂CO₃ (dioxane/H₂O, 100°C)Biaryl derivatives12–47%

Key Observations

  • Phosphorus oxychloride facilitates chlorination in related compounds, suggesting compatibility for halogen exchange.

  • Steric hindrance from the fused pyrrole-pyrimidine system necessitates optimized catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling .

Functionalization of the Amino Group

The amino group at position 2 participates in acylation and alkylation, enhancing structural diversity.

Reaction Pathways

ReactionReagentsProductApplication
AcylationAcetyl chloride, pyridine2-Acetamido derivativeKinase inhibition studies
Reductive AlkylationAldehydes, NaBH₃CNN-Alkylated analogsImproved lipophilicity for cellular uptake

Mechanistic Insight

  • The amino group’s nucleophilicity is modulated by resonance with the pyrimidine ring, requiring mild bases (e.g., K₂CO₃) for efficient acylation .

Ring Functionalization and Heterocycle Modifications

The pyrrolo[3,2-d]pyrimidine core undergoes elec

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

One of the prominent applications of 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is in the development of anticancer agents. Research has shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant inhibitory activity against Focal Adhesion Kinases (FAK) and Pyk2, which are implicated in tumor progression and metastasis. These compounds can potentially be utilized for treating various cancers by inhibiting pathways that promote cell growth and survival .

1.2 Antidiabetic Properties

Studies have indicated that certain derivatives of pyrrolo[3,2-d]pyrimidin-2-amine demonstrate antihyperglycemic activity. In vivo evaluations have shown these compounds can lower blood glucose levels, suggesting their potential use in managing diabetes .

Synthesis and Derivative Development

2.1 Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that yield high purity compounds suitable for pharmaceutical applications. Novel synthetic routes have been developed to enhance yield and reduce environmental impact . For instance, a method utilizing alkyl sulfone or sulfoxide derivatives has shown improved yields when coupled with heteroaryl amines .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the pyrrolo[3,2-d]pyrimidine core can lead to significant changes in biological activity, influencing their potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a. 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

  • Structure : Chlorine at position 4 instead of 5.
  • Impact : The positional isomerism alters electron distribution, reducing electrophilicity at the pyrimidine ring. This affects reactivity in substitution reactions and binding affinity to enzymatic targets .
  • Synthetic Utility : Often used as a precursor for functionalization at position 4 via Suzuki coupling or Buchwald-Hartwig amination .

b. 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

  • Structure : Bromine at position 7 and chlorine at position 3.
  • Impact: Bromine’s larger atomic radius increases steric hindrance, while its lower electronegativity (compared to Cl) reduces electron-withdrawing effects. This compound is more reactive in cross-coupling reactions (e.g., Sonogashira) due to Br’s superior leaving-group ability .
  • Molecular Weight : 247.48 g/mol (C₆H₄BrClN₄) .

c. 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine

  • Structure : Phenyl group at position 6.
  • Impact: The aromatic ring enhances lipophilicity, improving membrane permeability but reducing water solubility.

Key Observations :

  • Electron-withdrawing groups (Cl, Br) at position 7 enhance electrophilicity, improving interactions with nucleophilic residues in kinase ATP-binding pockets .
  • Bulky substituents (e.g., phenyl, trifluoromethyl) increase target selectivity but may reduce solubility .
  • Methyl or methoxy groups improve metabolic stability and solubility, as seen in water-soluble derivatives .

a. Nucleophilic Substitution

  • 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes displacement at C7 with amines (e.g., morpholine) or thiols to generate analogs with modified pharmacokinetic profiles .
  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is more reactive at C4, enabling palladium-catalyzed cross-couplings .

b. Sonogashira Coupling

  • 5-Iodo derivatives (e.g., 5-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) are intermediates for alkynyl-substituted analogs, useful in probe development .

c. Hydrolysis and Cyclocondensation

  • Hydrolysis of 7-chloro derivatives yields thiols or amines for further cyclization into fused heterocycles (e.g., thiazepinoquinolines) .
Physicochemical Properties
Compound logP (XLogP3) Topological Polar Surface Area (Ų) Solubility (mg/mL)
This compound 1.7 67.6 0.15 (DMSO)
N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine 2.3 75.8 1.2 (Water)
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine 2.1 67.6 0.09 (DMSO)

Key Trends :

  • Methoxy groups improve aqueous solubility by increasing polarity .
  • Halogenated derivatives exhibit higher logP values, favoring blood-brain barrier penetration but requiring formulation optimization .

Biologische Aktivität

7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure contributes to its biological activity. Below are key properties:

PropertyValue
Molecular Formula C8H7ClN4
Molecular Weight 196.62 g/mol
CAS Number 1935580-38-3
IUPAC Name This compound

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : It has been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. This inhibition can lead to reduced vascularization in tumors and enhanced efficacy of chemotherapeutic agents .
  • Microtubule Targeting : Similar to other compounds in its class, it may interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to traditional therapies. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development as an anticancer agent .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study assessing the compound's effects on tumor cell lines, it was found to have IC50 values in the nanomolar range against several types of cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways. Flow cytometry analysis revealed increased early-stage apoptotic cells upon treatment with this compound compared to controls .

Case Study 2: Inhibition of Angiogenesis

Research utilizing the chicken chorioallantoic membrane (CAM) assay demonstrated that this compound effectively inhibited blood vessel formation. This property is particularly valuable in cancer therapy, where tumor-induced angiogenesis is a major hurdle .

Comparative Analysis with Similar Compounds

The following table compares this compound with related pyrrolo compounds:

Compound NameMechanism of ActionIC50 (µM)Notable Activities
This compound RTK inhibition, microtubule disruption<0.1Antitumor activity across multiple cell lines
Pyrrolo[3,2-d]pyrimidine derivative A Microtubule targeting0.25Induces apoptosis in resistant cancer cells
Pyrrolo[3,2-d]pyrimidine derivative B RTK inhibition0.15Effective against angiogenesis

Q & A

Q. What are the established synthetic methodologies for 7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, and how do reaction conditions influence product yield and purity?

The synthesis typically involves multi-step reactions, including condensation, protection, and cyclization. For example, outlines methods using condensation of amines with aldehydes under reflux (e.g., methanol or DMF as solvents), followed by Boc protection to achieve intermediates. Chlorination steps (e.g., using POCl₃) are critical for introducing the chlorine substituent, requiring precise temperature control to avoid side reactions . Microwave-assisted synthesis ( ) reduces reaction time (e.g., 5 minutes at 120°C) and improves purity by minimizing decomposition .

Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structural integrity of this compound derivatives?

¹H NMR in DMSO-d₆ ( ) reveals characteristic aromatic proton signals (δ 6.4–7.9 ppm) and NH₂ groups (broad peaks at δ 5.7–6.1 ppm). ²D NMR (e.g., COSY and HSQC) resolves overlapping signals in substituted derivatives, such as ethyl or benzyl groups at the 5-position ( ). ¹³C NMR identifies quaternary carbons (e.g., C4 at δ 155–160 ppm) and confirms substitution patterns. Discrepancies in integration ratios or unexpected peaks may indicate impurities, necessitating column chromatography or recrystallization for purification .

Advanced Research Questions

Q. What strategies address contradictions between computational docking predictions and experimental kinase inhibition data for this compound analogs?

Discrepancies often arise from rigid receptor models in docking algorithms. recommends molecular dynamics simulations to account for protein flexibility, improving correlation with experimental IC₅₀ values (e.g., EGFR inhibition). Orthogonal assays like surface plasmon resonance (SPR) validate binding kinetics, resolving false positives from computational screens. For instance, a compound predicted to inhibit Her2 may show weak activity due to off-target effects, requiring SPR to confirm specificity .

Q. How does the substitution pattern at the 5-position of the pyrrolo[3,2-d]pyrimidine core modulate selectivity toward CDK2 versus VEGFR2 kinases?

Substituents at the 5-position dictate steric and electronic interactions. shows ethyl groups enhance CDK2 affinity (IC₅₀ = 0.2 µM) by occupying a hydrophobic cleft, while bulkier aryl groups (e.g., 4-methoxyphenyl in ) favor VEGFR2 via π-π stacking with Phe1046. Computational alanine scanning ( ) identifies Lys89 in CDK2 as a critical residue sensitive to substituent size. Electron-withdrawing groups (e.g., -CF₃) reduce VEGFR2 potency but improve CDK2 inhibition, guiding rational design .

Q. What methodological approaches optimize the aqueous solubility of this compound derivatives for in vivo pharmacokinetic studies?

Salt formation (e.g., hydrochloride salts in ) increases solubility by 10–100-fold in PBS (pH 7.4). Co-solvent systems (e.g., PEG-400/water) and prodrug derivatization (e.g., phosphate esters) enhance bioavailability. demonstrates that introducing hydrophilic groups (e.g., carboxamide at the 7-position) reduces logP from 2.5 to 1.8 without compromising permeability. Nano-milling (particle size <200 nm) and surfactants (Tween 80) further improve dissolution rates for in vivo studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.